2-Bromo-5,6-difluorophenylboronic acid pinacol ester
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Overview
Description
2-Bromo-5,6-difluorophenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
The synthesis of 2-Bromo-5,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-5,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with halides or triflates in the presence of a palladium catalyst and a base.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Bromo-5,6-difluorophenylboronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Bromo-5,6-difluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
2-Bromo-5,6-difluorophenylboronic acid pinacol ester can be compared with other boronic esters such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the bromine and fluorine substituents, making it less reactive in certain coupling reactions.
2-Fluoropyridine-5-boronic acid pinacol ester: Contains a pyridine ring and a fluorine atom, offering different reactivity and selectivity in reactions.
2-Bromomethylphenylboronic acid pinacol ester: Features a bromomethyl group, which can undergo different substitution reactions compared to the bromo and difluoro groups.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C12H14BBrF2O2 |
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Molecular Weight |
318.95 g/mol |
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 |
InChI Key |
JQJBRGOZYMAIIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Br |
Origin of Product |
United States |
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